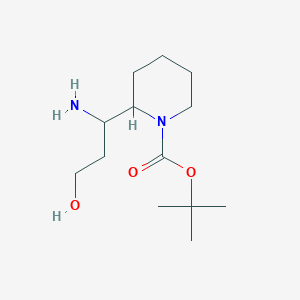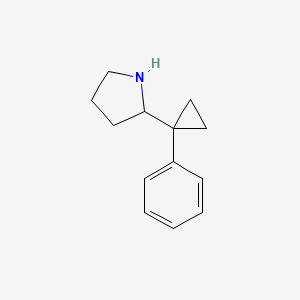
2-(1-Phenylcyclopropyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenylcyclopropyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a phenyl-substituted cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylcyclopropyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylcyclopropylamine with pyrrolidine under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Phenylcyclopropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclopropyl ketones, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
2-(1-Phenylcyclopropyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Phenylcyclopropyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and activity are essential to understand its full potential.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog without the phenylcyclopropyl group.
Phenylcyclopropylamine: Lacks the pyrrolidine ring but shares the phenylcyclopropyl moiety.
Pyrrolidine-2-one: Contains a similar pyrrolidine ring but with different functional groups.
Uniqueness: 2-(1-Phenylcyclopropyl)pyrrolidine is unique due to the combination of the phenylcyclopropyl group and the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-(1-phenylcyclopropyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-5-11(6-3-1)13(8-9-13)12-7-4-10-14-12/h1-3,5-6,12,14H,4,7-10H2 |
Clave InChI |
VWZBOYGCZWOUHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


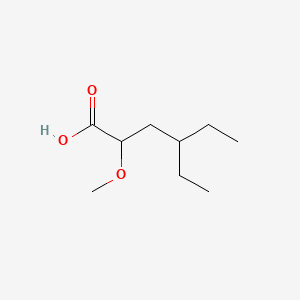
amine](/img/structure/B13528446.png)
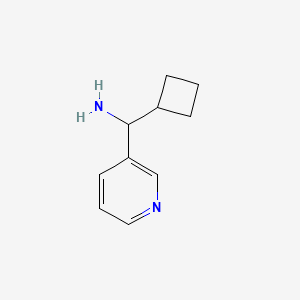

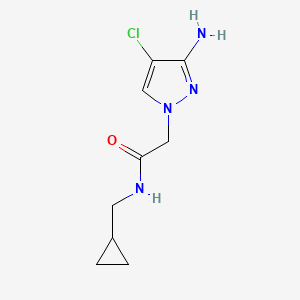

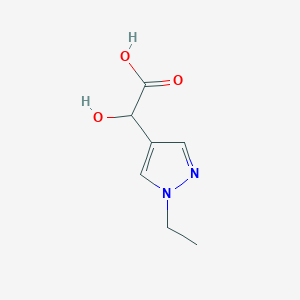
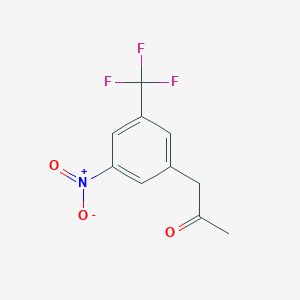
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)

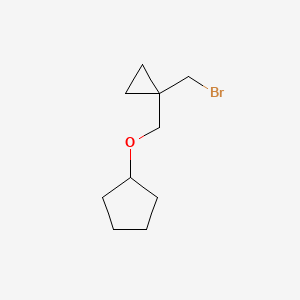
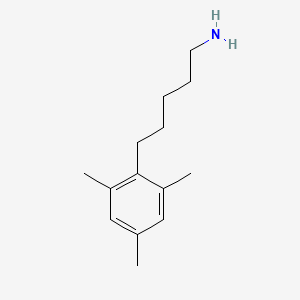
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
